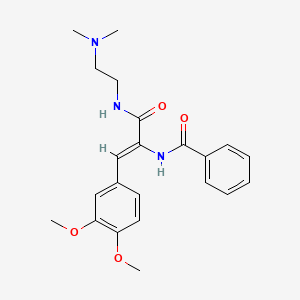
4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The presence of the amine (-NH2) and methyl (-CH3) groups, as well as the isopropyl group (propan-2-yl), can greatly influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of “4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine” would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The positions of the functional groups (methyl, isopropyl, and amine) on the ring can influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions, especially due to the presence of nitrogen atoms in the ring. They can act as ligands in coordination chemistry, undergo various substitution reactions, and participate in the formation of other heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine” would depend on factors such as its molecular structure, polarity, and the presence of functional groups. Pyrazoles generally have high melting points due to their aromatic nature .Wissenschaftliche Forschungsanwendungen
Chemodivergent Reactions
- Domino Reactions in Aqueous Media : This compound is utilized in L-proline-catalyzed domino reactions to synthesize densely functionalized 4H-pyrano[2,3-c]pyrazoles and bispyrazolyl propanoates. These reactions are significant for creating complex molecules from simple acyclic materials, involving multiple bond formations (Prasanna, Perumal, & Menéndez, 2013).
Synthesis and Characterization
- Bioactivities of Pyrazole Derivatives : Studies have explored the reaction of hydroxymethyl pyrazole derivatives with primary amines to yield various compounds. These compounds are characterized using various techniques and evaluated for their biological activities against cancer and microbes (Titi et al., 2020).
Intramolecular Interactions
- Impact on Reductive Cyclization : Pyrazole derivatives are analyzed for their molecular structure and the role of intramolecular hydrogen bonds in their reactivity. This understanding is crucial for developing alternative synthesis methods, such as microwave irradiation (Szlachcic et al., 2020).
Polymer Modification
- Functional Modification of Hydrogels : This compound is used in the modification of polyvinyl alcohol/acrylic acid hydrogels. These modifications enhance the thermal stability and biological activities of the polymers, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Antimicrobial and Apoptosis Inducing Agents
- Evaluation as Antimicrobial Agents : The compound is part of a series of molecular hybrids synthesized for antimicrobial and apoptosis studies. The compounds show promising biological activities, making them candidates for cancer therapy (Sindhu et al., 2016).
Green Chemistry
- Hydroxyl Alkyl Ammonium Ionic Liquid Assisted Synthesis : This compound is involved in the synthesis of functionalized pyrazolodihydropyridine core, highlighting environmentally benign reaction conditions and demonstrating potential biological activities (Patel et al., 2019).
Corrosion Inhibition
- Inhibitive Action in Acidic Media : Bipyrazolic compounds, including variations of this compound, are studied for their efficiency in inhibiting the corrosion of pure iron, revealing their potential in industrial applications (Chetouani et al., 2005).
Combinatorial Chemistry
- Parallel Purification in Synthesis : This compound is part of studies focusing on the use of polymer-supported quenching reagents in the purification of crude reaction products, enhancing the efficiency of combinatorial chemistry techniques (Hodges & C, 1997).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-5-propan-2-yl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-4(2)6-5(3)7(8)10-9-6/h4H,1-3H3,(H3,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHGBIXKWWOYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

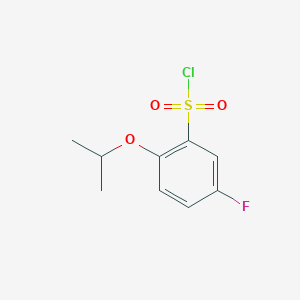
![6-(4-methoxyphenyl)-3-methyl-N-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2924438.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2924440.png)
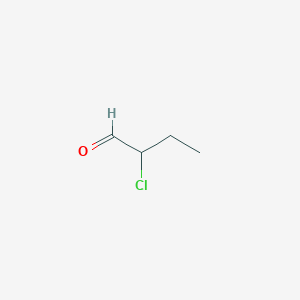
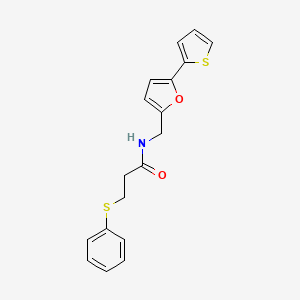
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide](/img/structure/B2924445.png)
methanone](/img/structure/B2924446.png)
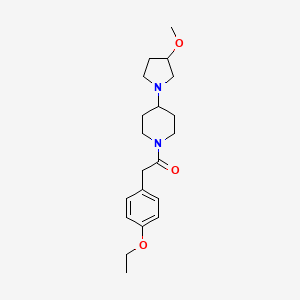

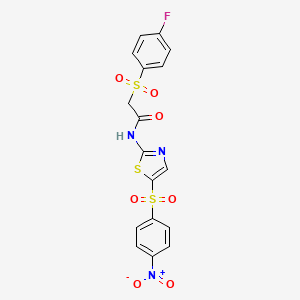
![6-Cyclopropyl-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B2924452.png)
![3-(2-chloro-6-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2924455.png)

